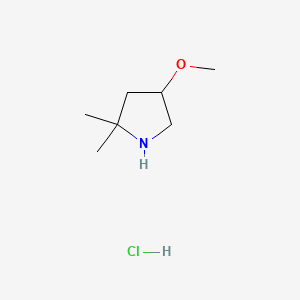

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride

Description

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

4-methoxy-2,2-dimethylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)4-6(9-3)5-8-7;/h6,8H,4-5H2,1-3H3;1H |

InChI Key |

PFPOQLDHUJCTQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)OC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-methoxy-2,2-dimethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Methoxy-2,2-dimethylpyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride

- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

Uniqueness

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride is unique due to its specific structural features, such as the methoxy group and the dimethyl substitution on the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C7H15NO·HCl. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a methoxy group and two methyl groups on the pyrrolidine ring, contribute to its distinct chemical properties and biological interactions.

4-Methoxy-2,2-dimethylpyrrolidine hydrochloride is synthesized through the reaction of 4-methoxy-2,2-dimethylpyrrolidine with hydrochloric acid. The synthesis can be optimized using solvents like ethanol or methanol to enhance yield and purity. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to diverse derivatives useful in research and industry .

The biological activity of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride is primarily attributed to its interactions with biomolecules such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and reactivity, allowing it to modulate various biological processes. While specific pathways are still under investigation, preliminary studies suggest that the compound may exhibit effects on neurotransmitter systems and metabolic pathways .

Antioxidant Properties

Research indicates that 4-methoxy-2,2-dimethylpyrrolidine hydrochloride possesses antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for potential therapeutic applications in conditions characterized by oxidative damage .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 4-methoxy-2,2-dimethylpyrrolidine hydrochloride using DPPH radical scavenging assays. The results indicated that the compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative stress-related diseases .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, the cytotoxic effects of related compounds were assessed against multiple cancer cell lines. Compounds with structural similarities to 4-methoxy-2,2-dimethylpyrrolidine hydrochloride showed IC50 values ranging from 0.02 to 0.08 µmol/mL against A-549 and HCT-116 cells, indicating a promising anticancer profile that warrants further exploration for this specific compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-2,2-dimethylpyrrolidine | Methoxy and dimethyl groups on pyrrolidine | Antioxidant and potential anticancer |

| 2,2-Dimethylpyrrolidine | No methoxy group | Limited biological activity |

| 4-Methoxypyrrolidine | Single methoxy group | Moderate antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.